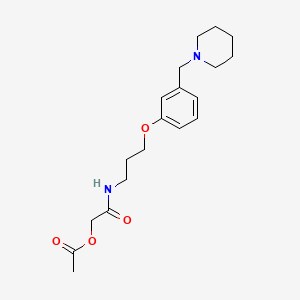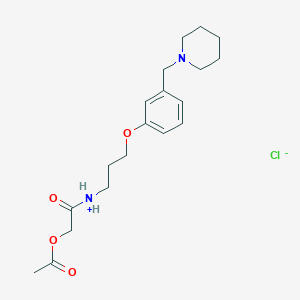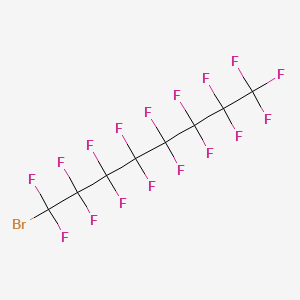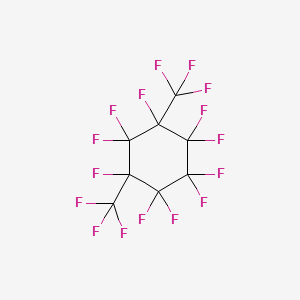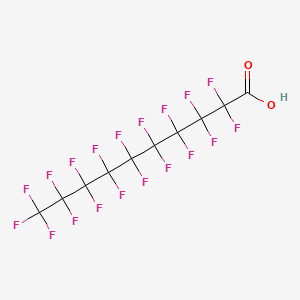
Petrichloral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petrichloral is a sedative and hypnotic prodrug related to chloral hydrate. Its chemical structure consists of a complex arrangement of chlorine atoms attached to a pentaerythritol backbone. The compound is used for its calming effects and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes:: Petrichloral can be synthesized through the following steps:
Chlorination of Pentaerythritol: Pentaerythritol (a polyol) is chlorinated using chlorine gas or other chlorinating agents. This reaction introduces chlorine atoms onto the pentaerythritol scaffold.
Hydroxyethylation: The chlorinated pentaerythritol undergoes hydroxyethylation, resulting in the formation of this compound. This step involves the addition of hydroxyethyl groups to the chlorinated sites.
Industrial Production:: Industrial production methods involve large-scale synthesis of this compound using optimized conditions. These processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Petrichloral can participate in various chemical reactions:
Oxidation: It can be oxidized to form chloral hydrate, which is the active compound responsible for its sedative effects.
Reduction: Reduction of this compound yields pentaerythritol.
Substitution: The chlorinated sites can undergo substitution reactions with other nucleophiles.
Common reagents and conditions:
Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride).
Hydroxyethylation: Ethylene oxide or other hydroxyethylating agents.
Major products:
Chloral Hydrate: The primary metabolite of this compound, responsible for its sedative properties.
Scientific Research Applications
Petrichloral has been studied in various fields:
Medicine: Historically used as a sedative, although its use has declined due to safety concerns.
Biology: Limited research on its effects at the cellular level.
Industry: Used in some industrial processes.
Mechanism of Action
Petrichloral’s mechanism of action involves the conversion to chloral hydrate. Chloral hydrate acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This leads to sedation and hypnotic effects.
Comparison with Similar Compounds
Petrichloral is unique due to its pentaerythritol backbone and multiple chlorination sites. Similar compounds include chloral hydrate, trichloroacetaldehyde, and other sedative-hypnotics.
Properties
CAS No. |
78-12-6 |
|---|---|
Molecular Formula |
C13H16Cl12O8 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol |
InChI |
InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2 |
InChI Key |
OKACKALPXHBEMA-UHFFFAOYSA-N |
SMILES |
C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





